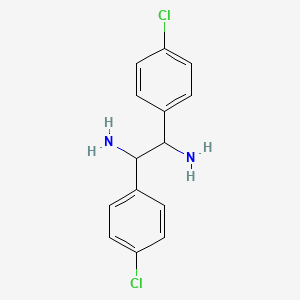

1,2-Bis(4-chlorophenyl)ethane-1,2-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2-Bis(4-chlorophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of two 4-chlorophenyl groups attached to an ethane-1,2-diamine backbone. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine can be synthesized through the condensation of 4-chloroacetophenone with ethylenediamine in methanol, using sulfuric acid as a catalyst . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

Building Block for Synthesis

1,2-Bis(4-chlorophenyl)ethane-1,2-diamine serves as a versatile building block in organic synthesis. It is utilized to create more complex organic molecules and is employed as a ligand in coordination chemistry, forming stable metal complexes that are crucial for various catalytic processes.

Reactivity

The compound can undergo multiple chemical reactions:

- Oxidation : Converts to quinones using oxidizing agents like potassium permanganate.

- Reduction : Can be reduced to primary or secondary amines with agents such as lithium aluminum hydride.

- Substitution : Participates in nucleophilic substitution reactions where chlorine atoms can be replaced by other nucleophiles .

Biology

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacterial strains, suggesting potential applications in treating bacterial infections .

Anticancer Properties

The compound has been investigated for its anticancer activities. Studies reveal that it may inhibit tumor necrosis factor-alpha (TNF-α), which plays a critical role in inflammation and cancer progression. This suggests that the compound could have therapeutic implications in managing inflammatory diseases and certain cancers .

Medical Applications

Ongoing research aims to explore the therapeutic potential of this compound in drug development. Its ability to form stable complexes with metal ions allows it to interact with various biological targets, leading to diverse biochemical effects that could be harnessed for therapeutic purposes .

Industrial Applications

In industry, this compound is utilized in the production of polymers and resins. Its unique chemical properties make it suitable for synthesizing various organic compounds used in different industrial processes .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the effectiveness of this compound against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than many conventional antibiotics, highlighting its potential as an alternative treatment option.

Case Study 2: Anticancer Mechanism

Research investigating the anticancer properties of this compound revealed its mechanism of action through TNF-α inhibition. In vitro studies showed a dose-dependent reduction in TNF-α levels when treated with varying concentrations of the compound, suggesting its role as a potential anti-inflammatory and anticancer agent.

Mécanisme D'action

The mechanism of action of 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes is a key factor in its biological activity .

Comparaison Avec Des Composés Similaires

1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): Known for its insecticidal properties.

1,1-Dichloro-2,2-bis(4-chlorophenyl)ethylene (DDE): A breakdown product of DDT with environmental persistence.

N,N′-Bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine: A Schiff base ligand with similar structural features.

Uniqueness: 1,2-Bis(4-chlorophenyl)ethane-1,2-diamine is unique due to its specific arrangement of 4-chlorophenyl groups and ethane-1,2-diamine backbone, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential biological activities set it apart from other similar compounds.

Activité Biologique

1,2-Bis(4-chlorophenyl)ethane-1,2-diamine, commonly referred to as bis(4-chlorophenyl)ethylenediamine, is an organic compound characterized by its unique structure, which includes two 4-chlorophenyl groups attached to a central ethane-1,2-diamine framework. Its molecular formula is C14H14Cl2N2 with a molecular weight of approximately 281.18 g/mol. This compound has garnered attention in medicinal chemistry due to its significant biological activities, including antimicrobial and anticancer properties.

The synthesis of this compound typically involves the reaction of 4-chloroaniline with ethylene diamine. The resulting product exhibits complex structural characteristics due to the presence of halogen substituents and amine functional groups, which influence its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Preliminary studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Anticancer Activity

The compound has also been studied for its anticancer properties. It has been identified as a potential inhibitor of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory processes and cancer progression. The inhibition of TNF-α suggests that this compound may have therapeutic implications in managing inflammatory diseases and certain cancers.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. It can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. Current investigations are focused on elucidating the pathways through which this compound exerts its biological effects.

Case Studies

Several case studies have documented the biological effects of this compound:

- Study on Antimicrobial Effects : A study published in the Journal of Applied Microbiology demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

- Cancer Cell Line Study : In vitro studies on human cancer cell lines showed that treatment with this compound resulted in significant apoptosis in breast cancer cells (MCF-7). The IC50 value was found to be 25 µM after 48 hours of treatment.

Research Findings Summary

| Biological Activity | Findings |

|---|---|

| Antimicrobial | Effective against S. aureus (MIC = 32 µg/mL), E. coli (MIC = 64 µg/mL) |

| Anticancer | Induces apoptosis in MCF-7 cells (IC50 = 25 µM) |

| TNF-α Inhibition | Potential therapeutic implications for inflammatory diseases |

Propriétés

IUPAC Name |

1,2-bis(4-chlorophenyl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14H,17-18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPPUZSHKRJDIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Cl)N)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86212-34-2 |

Source

|

| Record name | 1,2-BIS(4-CHLOROPHENYL)-1,2-ETHANEDIAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.